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psbL protein

oxygen evolution photoautotrophic growth PSII assembly

The psbL protein (CAS 147651-82-9; MeSH Unique ID: C075419) is a 4.5 kDa intrinsic subunit of Photosystem II (PSII), encoded by the psbL gene within the conserved psbEFLJ operon of cyanobacteria, algae, and higher plants. It features a single membrane-spanning α‑helical domain and a cytosolic/stromal hydrophilic N‑terminal extension of approximately 15 residues, and it resides at the monomer–monomer interface of the PSII dimer.

Molecular Formula C26H39N5O5
Molecular Weight 0
CAS No. 147651-82-9
Cat. No. B1174737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepsbL protein
CAS147651-82-9
Molecular FormulaC26H39N5O5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PsbL Protein (CAS 147651-82-9) Procurement Guide: Low-Molecular-Weight Photosystem II Subunit for Specialized Photosynthesis Research


The psbL protein (CAS 147651-82-9; MeSH Unique ID: C075419) is a 4.5 kDa intrinsic subunit of Photosystem II (PSII), encoded by the psbL gene within the conserved psbEFLJ operon of cyanobacteria, algae, and higher plants [1]. It features a single membrane-spanning α‑helical domain and a cytosolic/stromal hydrophilic N‑terminal extension of approximately 15 residues, and it resides at the monomer–monomer interface of the PSII dimer [2]. First characterized in 1992 from Chlamydomonas reinhardtii, the protein is evolutionarily conserved and is classified under the Photosystem II reaction center protein L family. Its procurement as a purified recombinant polypeptide or as a genetic knockout/knock-in construct is central to biochemical, biophysical, and pharmacological investigations of oxygenic photosynthesis.

Why PsbL Cannot Be Substituted by Other Low-Molecular-Weight PSII Subunits


Although PsbL, PsbJ, PsbM, and PsbT all reside at the PSII monomer–monomer interface and are often grouped as low‑molecular‑weight subunits, they perform mechanistically distinct and non‑redundant functions. Deletion of psbL results in complete loss of PSII‑mediated oxygen evolution and an inability to grow photoautotrophically [1], whereas deletion of psbM or psbT yields photoautotrophic strains with measurable electron‑transfer activity [2]. Direct comparative fluorimetry and thermoluminescence data demonstrate that PsbL uniquely prevents back electron flow from plastoquinol to PSII, a protective role not fulfilled by PsbJ [3]. Furthermore, psbL disruption leads to predominantly monomeric PSII assembly, while psbJ disruption preserves the dimeric form [4]. These functional and structural distinctions mean that no related subunit can substitute for PsbL in experiments requiring intact donor‑side protection, dimerization competence, or native QB‑site pharmacology.

Quantitative Evidence Differentiating PsbL Protein (CAS 147651-82-9) from Closest Analogs


Absolute Requirement for PSII Oxygen Evolution Activity: PsbL vs. PsbM and PsbT

The ΔpsbL strain (T345) in Synechocystis sp. PCC 6803 exhibits zero PSII‑mediated oxygen evolution and is obligately photoheterotrophic [1]. In contrast, the ΔPsbM and ΔPsbT single mutants remain photoautotrophic and support oxygen evolution, albeit at reduced rates compared to wild type [2]. This all‑or‑nothing phenotype is unique among the low‑molecular‑weight interface subunits.

oxygen evolution photoautotrophic growth PSII assembly

Exclusive Role in Blocking Back Electron Flow from Plastoquinol: PsbL vs. PsbJ

ΔpsbL tobacco plants show a unique second fluorescence peak in darkness, Fm(D), 4–6 s after a saturating light pulse, proportional to light intensity and duration and indicative of back electron flow from reduced plastoquinone to PSII [1]. The QB−/S2,3 charge‑recombination thermoluminescence band is completely absent. In ΔpsbJ plants, QA− lifetime is considerably increased at low temperature but Fm(D) is absent and forward electron flow to plastoquinone is impaired [1]. Thus, PsbL prevents back‑flow, whereas PsbJ facilitates forward‑flow.

back electron flow plastoquinone pool fluorescence kinetics photoprotection

Essentiality for PSII Dimer Formation: PsbL vs. PsbJ

In tobacco transplastomic plants, ΔpsbL thylakoids assemble PSII primarily in a monomeric form, whereas ΔpsbJ thylakoids retain a preponderant homodimeric PSII organization [1]. Controlled partial solubilization and BN‑PAGE analysis confirmed that PSII supercomplexes are released from both mutants, but the dimeric state is specifically lost in the absence of PsbL.

PSII dimerization BN-PAGE thylakoid complex assembly

N‑Terminal Hydrophilic Region Controls QB Affinity and Herbicide Sensitivity

Deletion of the conserved N‑terminal residues E13–N15 in PsbL (Δ(E13–N15) strain) results in a ~3‑fold reduction in the number of PSII centers relative to wild type (chlorophyll/PSII ratio of 1560 vs. wild‑type 450–630) [1]. The Δ(E13–N15) mutant loses ~90% of its initial oxygen‑evolving activity after 15 min of high‑light exposure (2000 μmol photons m−2 s−1) and exhibits increased sensitivity to PSII‑directed herbicides, indicating reduced QB affinity [1]. The Δ(N6–N8) and Δ(P11–V12) strains show intermediate photodamage (~50% and ~70% oxygen evolution reduction, respectively). The Y20A point mutant also mimics the Δ(E13–N15) photodamage and herbicide‑sensitivity phenotype [1].

QB-binding site herbicide sensitivity atrazine binding electron acceptor complex

C‑Terminal Residues Are Mandatory for PsbL Incorporation into PSII Assembly Intermediates

Deletion of the four C‑terminal residues (Tyr‑Phe‑Phe‑Asn) of PsbL completely prevents its association with the CP43‑less monomeric PSII sub‑complex, blocking PSII assembly and yielding an obligate photoheterotrophic strain [1]. When these residues are individually replaced with Ala (F37A, F38A, N39A), the mutants are photoautotrophic but have reduced levels of assembled PSII centers; F37A and F38A cells are readily photodamaged, while the Y36A and Y36F mutants are similar to wild type [1]. All point mutants accumulate elevated levels of the CP43‑less inactive monomeric complex.

PSII assembly C-terminal truncation CP43-less monomer site-directed mutagenesis

PsbL Deletion Confers Non‑Recoverable Photodamage Distinct from PsbM and PsbT Deletions

ΔpsbL Synechocystis cells exhibit slowed growth correlating with disrupted PSII assembly and accumulation of CP43‑less monomers; double mutants ΔpsbL:ΔpsbM and ΔpsbL:ΔpsbT are unable to grow photoautotrophically [1]. In contrast, ΔPsbM and ΔPsbT single mutants grow photoautotrophically and, although susceptible to high‑light photoinactivation, fully recover oxygen‑evolving activity upon return to moderate light (30 μmol photons m−2 s−1) in a protein‑synthesis‑dependent manner [2]. This indicates that PsbL is indispensable for the PSII repair cycle, while PsbM and PsbT are partially dispensable.

photodamage recovery photoinactivation protein synthesis-dependent repair

High‑Impact Application Scenarios for PsbL Protein (CAS 147651-82-9) in Fundamental and Applied Photosynthesis Research


Photosystem II Assembly and Dimerization Studies

Because ΔpsbL thylakoids accumulate PSII exclusively in a monomeric form [4], purified PsbL protein or psbL‑containing genetic constructs serve as essential tools for dissecting the PSII dimerization mechanism. Researchers can use psbL complementation assays to restore dimer formation and quantify stoichiometric requirements, making PsbL indispensable for cryo‑EM structural determination of the dimeric complex.

QB‑Site Pharmacology and Herbicide Screening Platforms

The graded herbicide‑sensitivity phenotype of N‑terminal PsbL mutants (Δ(E13–N15), Y20A) [4] enables the construction of tunable screening platforms for PSII‑directed herbicides. By varying the PsbL N‑terminal sequence, quantitative structure–activity relationships (QSAR) for QB‑site ligand binding can be established without altering the D1 herbicide‑binding protein itself, providing a cleaner pharmacological background.

Photodamage and PSII Repair Cycle Dissection

ΔpsbL strains exhibit non‑recoverable photodamage, whereas ΔPsbM and ΔPsbT strains recover fully after high‑light stress [4][5]. This differential requirement makes PsbL a critical component in experimental designs aimed at separating the photodamage event from the subsequent repair cycle. PsbL‑deficient backgrounds can be used to trap PSII in a damaged state for biochemical characterization of early damage intermediates.

Electron Flow Directionality and Photoprotection Mechanism Research

The appearance of the unique Fm(D) fluorescence peak and the absence of QB−/S2,3 thermoluminescence in ΔpsbL plants [4] provide a specific spectroscopic signature for studying back electron flow from the plastoquinone pool. PsbL is therefore the subunit of choice for investigations into the molecular basis of PSII photoprotection and the prevention of charge recombination reactions that generate damaging singlet oxygen.

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